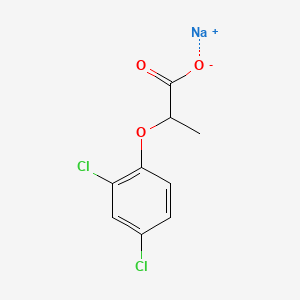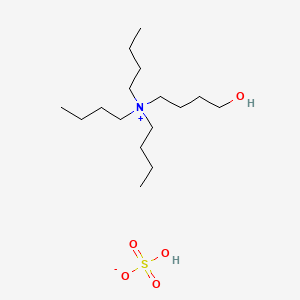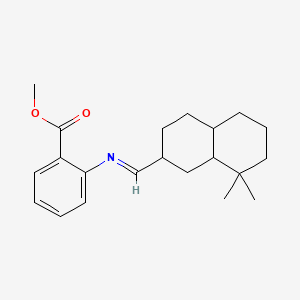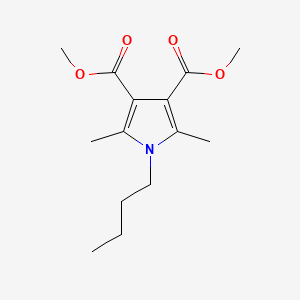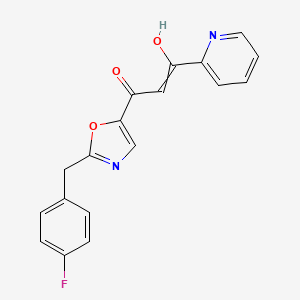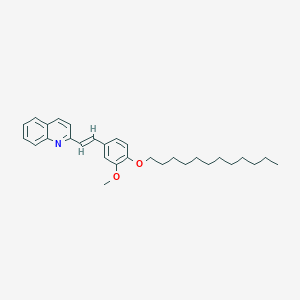
Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This particular compound features a dodecyloxy and methoxy substitution, which may impart unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several established protocols, including the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to introduce various substituents, including the dodecyloxy and methoxy groups. For instance, the Friedlander synthesis involves the condensation of aniline with a carbonyl compound, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave and ultraviolet irradiation-promoted synthesis . These methods aim to enhance yield, reduce environmental impact, and improve the overall efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Quinoline derivatives undergo various chemical reactions, including:
Oxidation: Quinoline can be oxidized to form quinoline N-oxide.
Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide, tetrahydroquinoline, and various substituted quinolines, depending on the specific reagents and conditions used .
科学的研究の応用
Quinoline derivatives, including 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-quinoline, have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and probes for biological pathways.
Medicine: Investigated for their anticancer, antimalarial, antibacterial, and antiviral properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science.
作用機序
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, quinoline-based antimalarial drugs inhibit heme polymerase, disrupting the parasite’s ability to detoxify heme . The specific mechanism for 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-quinoline would depend on its particular biological activity and target.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Primaquine: Another antimalarial with a similar structure.
Ciprofloxacin: An antibiotic containing a quinoline moiety.
Uniqueness
The presence of dodecyloxy and methoxy groups in 2-(2-(4-(dodecyloxy)-3-methoxyphenyl)ethenyl)-quinoline may confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from other quinoline derivatives .
特性
CAS番号 |
93207-03-5 |
|---|---|
分子式 |
C30H39NO2 |
分子量 |
445.6 g/mol |
IUPAC名 |
2-[(E)-2-(4-dodecoxy-3-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C30H39NO2/c1-3-4-5-6-7-8-9-10-11-14-23-33-29-22-18-25(24-30(29)32-2)17-20-27-21-19-26-15-12-13-16-28(26)31-27/h12-13,15-22,24H,3-11,14,23H2,1-2H3/b20-17+ |
InChIキー |
VQWGCFKMUFNLIK-LVZFUZTISA-N |
異性体SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
正規SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


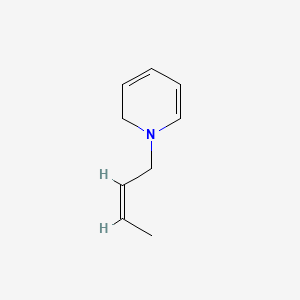

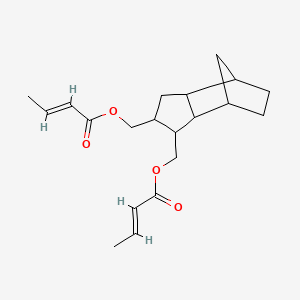
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
